molecular formula C18H17Cl2N3O5 B1192240 azoCm

azoCm

Cat. No.: B1192240
M. Wt: 426.25
InChI Key: CYQGLNMDGKQWHT-IWTQRCOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

azoCm is a light-responsive RNA aptamer which selectively binds to RNA only with the trans photoisomer, but not to the irradiated cis photoisomer.

Scientific Research Applications

1. Light-Responsive RNA Aptamer Development

A study by Lotz et al. (2018) developed an RNA aptamer that selectively binds to the trans photoisomer of azoCm (an azobenzene derivative modified with chloramphenicol). This aptamer does not bind to the irradiated ligand, indicating its potential as a light-selective RNA binding system, which could be integral in the engineering of reliable, light-responsive riboswitches.

2. Mineralization in Wastewater Treatment

In a study on the degradation of azo dyes in simulated textile wastewater, Balapure et al. (2015) observed a significant reduction in chemical oxygen demand and decolorization of wastewater. This indicates the potential use of this compound in the process of mineralizing reactive azo dyes present in wastewater, contributing to environmental conservation efforts.

3. Photocatalytic Properties in Composite Materials

Research by Li et al. (2020) on porous Al-doped ZnO/cellulose composites (AZOC) revealed their enhanced photocatalytic properties. The study highlights the potential application of AZOC composites in environmental remediation, particularly in degrading pollutants under light irradiation.

4. Wastewater Treatment and Pollutant Removal

In another study focusing on wastewater treatment, Biju et al. (2021) demonstrated the use of a bacterial consortium for the removal of azo dyes and chromium (VI) from synthetic textile wastewater. This research suggests the feasibility of using this compound-related processes for the eco-friendly treatment of hazardous pollutants in wastewater.

Properties

Molecular Formula

C18H17Cl2N3O5

Molecular Weight

426.25

IUPAC Name

4-((E)-(4-((1R,2R)-2-(2,2-dichloroacetamido)-1,3-dihydroxypropyl)phenyl)diazenyl)benzoic acid

InChI

InChI=1S/C18H17Cl2N3O5/c19-16(20)17(26)21-14(9-24)15(25)10-1-5-12(6-2-10)22-23-13-7-3-11(4-8-13)18(27)28/h1-8,14-16,24-25H,9H2,(H,21,26)(H,27,28)/b23-22+/t14-,15-/m1/s1

InChI Key

CYQGLNMDGKQWHT-IWTQRCOGSA-N

SMILES

OC(C(C=C1)=CC=C1/N=N/C2=CC=C([C@@H](O)[C@H](NC(C(Cl)Cl)=O)CO)C=C2)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

azoCm

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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